molecular formula C7H4BrFN2O B1292532 4-Bromo-6-fluoro-1H-indazol-3-ol CAS No. 887567-85-3

4-Bromo-6-fluoro-1H-indazol-3-ol

Cat. No.: B1292532
CAS No.: 887567-85-3
M. Wt: 231.02 g/mol
InChI Key: NRBMBUFFRQRNTF-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound with the molecular formula C7H4BrFN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Biochemical Analysis

Biochemical Properties

4-Bromo-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease . The interaction between this compound and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to alter the phosphorylation state of key signaling proteins, thereby impacting cell survival and function . Additionally, this compound can modulate the expression of genes involved in inflammatory responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LRRK2, leading to its inhibition . This binding is facilitated by the unique structural features of this compound, including the presence of bromine and fluorine atoms. The inhibition of LRRK2 activity results in downstream effects on various signaling pathways, ultimately influencing cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on LRRK2, leading to sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit LRRK2 activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . Additionally, binding to plasma proteins can influence the compound’s bioavailability and tissue distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde and hydrazine, which undergoes cyclization to form the indazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1H-indazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-fluoro-1H-indazol-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indazole
  • 6-Bromo-1H-indazole
  • 5-Bromo-3-hydroxy-1H-indazole
  • 4-Bromo-1H-indazole

Uniqueness

4-Bromo-6-fluoro-1H-indazol-3-ol is unique due to the simultaneous presence of bromine and fluorine atoms on the indazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-6-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMBUFFRQRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646407
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-85-3
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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